

The Role of AT-1002 TFA in Paracellular Transport: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535

[Get Quote](#)

Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent and reversible regulator of epithelial tight junctions (TJs).[1][2] Derived from the active domain of *Vibrio cholerae*'s Zonula Occludens Toxin (ZOT), AT-1002 belongs to a class of agents known as paracellular permeability enhancers.[3] It acts as an agonist of zonulin receptors, initiating a signaling cascade that transiently opens the paracellular pathway, the gatekeeper of transport between adjacent epithelial cells.[4] This mechanism allows for the increased absorption of molecules that would otherwise have low bioavailability.[2][4] This technical guide provides an in-depth overview of AT-1002's mechanism of action, quantitative effects, and the experimental protocols used to characterize its function.

Core Mechanism of Action: The Zonulin Pathway

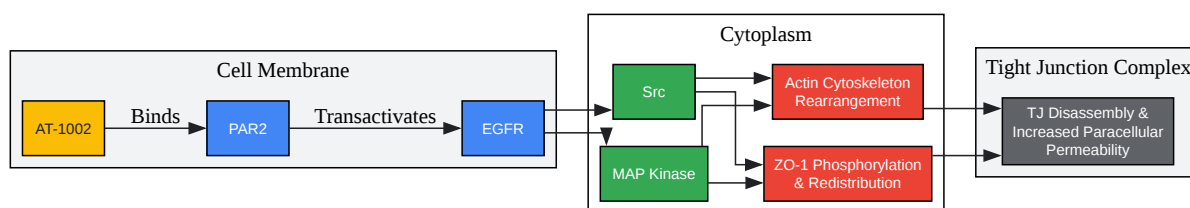
AT-1002 modulates paracellular transport by hijacking the endogenous zonulin pathway, which regulates intestinal permeability.[5] Zonulin and its prokaryotic counterpart, Zot, share a similar mechanism involving Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[5][6] AT-1002, with its structural similarity to the PAR2-activating peptide, triggers this pathway.[5][6]

The binding of AT-1002 to its cell surface receptor initiates a cascade of intracellular events:

- **Receptor Activation:** AT-1002 binds to PAR2, leading to the transactivation of EGFR.[5][6]

- **Downstream Signaling:** This activation triggers downstream signaling pathways, including Src and Mitogen-Activated Protein (MAP) kinase.[3]
- **Cytoskeletal Rearrangement:** A key event is the phosphorylation of myosin light chain, leading to the contraction and rearrangement of the perijunctional F-actin ring.[7][8] This causes a dissolution of central actin stress fibers.[7]
- **Tight Junction Disassembly:** The signaling cascade results in the tyrosine phosphorylation of the tight junction protein Zonula Occludens-1 (ZO-1).[3] This modification causes ZO-1 to delocalize and redistribute away from the cell junction, effectively disassembling the TJ complex.[3]

This reversible disassembly of tight junctions increases the permeability of the epithelial barrier, allowing for the paracellular flux of molecules.[3][4]



[Click to download full resolution via product page](#)

Caption: AT-1002 signaling cascade leading to tight junction disassembly.

Quantitative Data on Paracellular Transport Modulation

The effects of AT-1002 have been quantified in numerous in vitro and in vivo studies, demonstrating its efficacy as a permeability enhancer.

In Vitro Efficacy

Experiments using Caco-2 intestinal epithelial cell monolayers are standard for assessing changes in paracellular permeability. Key metrics include Transepithelial Electrical Resistance

(TEER), a measure of ion flow, and the permeability of fluorescent markers like Lucifer Yellow (LY).

Cell Line	AT-1002 Concentration	Effect on TEER	Effect on Lucifer Yellow Permeability	Citation
Caco-2	Dose-dependent	Reversible, dose-dependent reduction	Substantial increase	[3][9]
Caco-2	5 mg/mL	~40% reduction from control	~40-fold increase	[9]

In Vivo Efficacy

In vivo studies confirm that AT-1002 enhances the absorption of co-administered therapeutic agents across various mucosal surfaces.

Animal Model	Co-administered Agent	AT-1002 Dose	Route	Increase in Bioavailability (AUC)	Citation
Rat	Salmon Calcitonin	1 mg	Intratracheal	5.2-fold	[3]
Rat	Mannitol (with Pep1*)	2.5 mg/kg	Nasal	3.63-fold	[2][10]
Rat	Cyclosporine A	10-40 mg/kg	Intraduodenal	1.64 to 2.14-fold	[11]

*Pep1 is a more stable, C-terminal-amidated version of AT-1002.[2][10]

Cell Viability

Crucially, the permeability-enhancing effects of AT-1002 are reversible and non-toxic at effective concentrations and exposure times.

Cell Line	AT-1002 Concentration	Exposure Time	Effect on Cell Viability	Citation
Caco-2	Up to 5 mg/mL	3 hours	No effect	[1][12]
Caco-2	≥ 2.5 mg/mL	24 hours	Reduced viability	[1][12]
Caco-2	≥ 2.5 mg/mL	3 hours, then washed	Viability maintained after 24 hours	[12]

Experimental Protocols

Standardized protocols are essential for evaluating the effects of paracellular permeability modulators like AT-1002.

In Vitro Permeability Assay (TEER and Tracer Flux)

This protocol describes the dual measurement of TEER and paracellular flux of a tracer molecule in an epithelial cell monolayer.

1. Cell Culture:

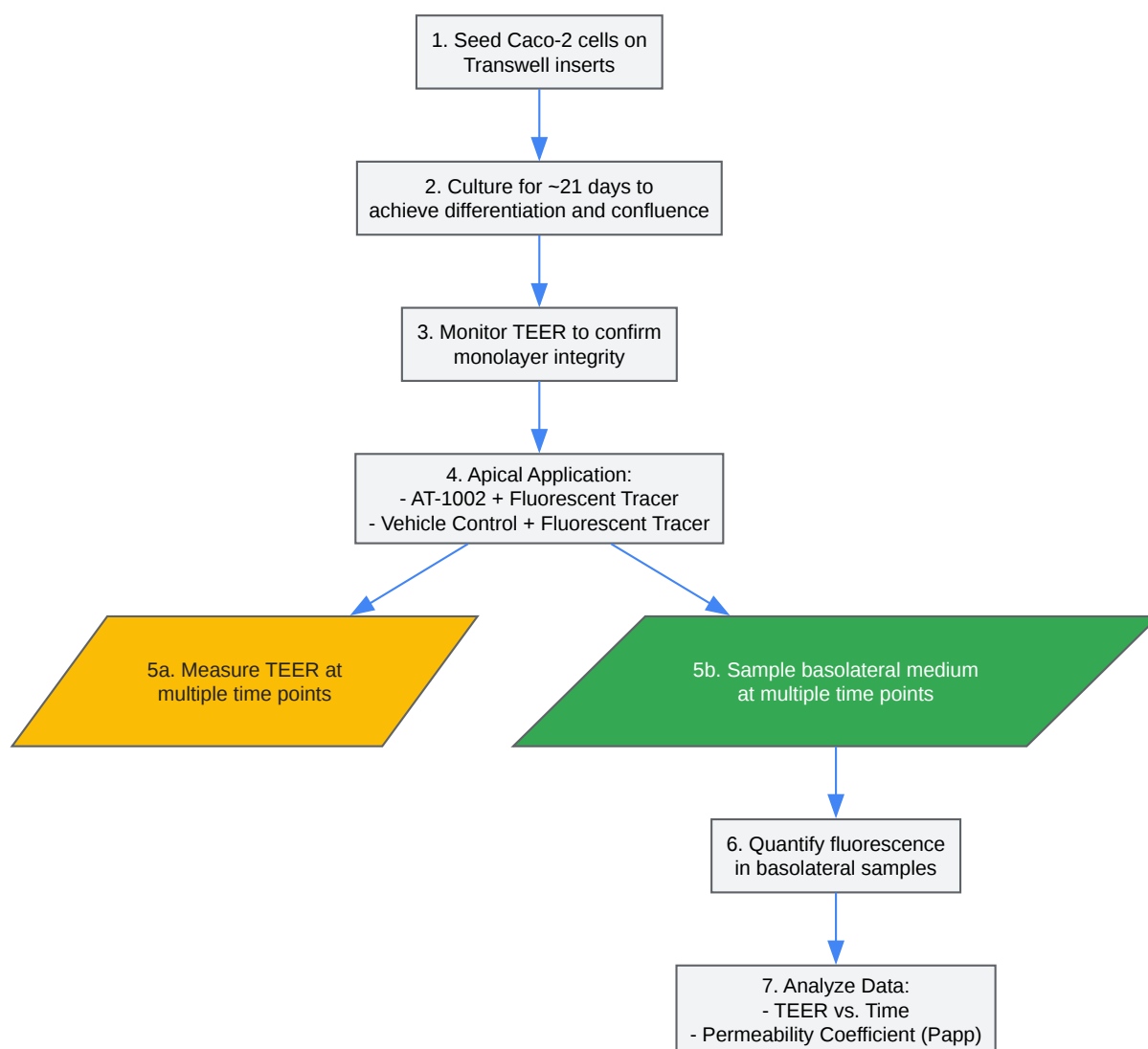
- Caco-2 cells are seeded onto microporous semipermeable membrane filters in Transwell™ inserts at a high density (e.g., 60,000 cells/cm²). [13][14]
- Cells are cultured for approximately 21 days to allow for spontaneous differentiation and the formation of a confluent monolayer with robust tight junctions. [13]

2. Monolayer Integrity Confirmation:

- Transepithelial Electrical Resistance (TEER) is monitored using a volt-ohm meter (e.g., EVOM2™). [15]
- A stable and high TEER reading (typically >250 Ω·cm²) indicates monolayer confluence and integrity. [15]

3. AT-1002 Treatment and Measurement:

- The culture medium in the apical (upper) chamber of the Transwell is replaced with a solution containing AT-1002 at the desired concentration.[9] A vehicle control is used for comparison.
- For TEER measurement, readings are taken at set time points (e.g., 0, 1, 2, 3 hours) after apical application of AT-1002.[9]
- For tracer flux, a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) is added to the apical chamber along with AT-1002.[13][14]
- At specified intervals, samples are taken from the basolateral (lower) chamber.[16]
- The concentration of the fluorescent marker in the basolateral samples is quantified using a fluorescence plate reader.[16][17] The apparent permeability coefficient (Papp) can then be calculated.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro assessment of paracellular permeability.

Immunofluorescence Protocol for ZO-1 Localization

This method is used to visualize the effect of AT-1002 on the subcellular localization of tight junction proteins.

1. Cell Culture and Treatment:

- Caco-2 cells are grown to confluence on a suitable substrate for microscopy (e.g., glass coverslips or Transwell filters).

- Cells are treated with AT-1002 or a vehicle control for a specified period (e.g., 1 hour).[7]

2. Fixation and Permeabilization:

- Cells are washed with Phosphate-Buffered Saline (PBS).
- Cells are fixed with a solution like 4% paraformaldehyde.
- The cell membrane is permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.

3. Staining:

- Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS).
- Cells are incubated with a primary antibody specific to the target protein (e.g., anti-ZO-1).
- After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
- To visualize the actin cytoskeleton, a fluorescently-labeled phalloidin conjugate can be co-incubated.[7]
- Cell nuclei are often counterstained with a DNA-binding dye like DAPI.

4. Imaging:

- The coverslips or filters are mounted onto microscope slides.
- Samples are imaged using a fluorescence or confocal microscope to visualize the localization of ZO-1 and actin relative to the cell junctions.[3] A redistribution of ZO-1 from the cell border to the cytoplasm indicates TJ disassembly.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zonulin Pathway as a Therapeutic Target | Encyclopedia MDPI [encyclopedia.pub]
- 5. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Endothelial paracellular permeability assay [protocols.io]
- To cite this document: BenchChem. [The Role of AT-1002 TFA in Paracellular Transport: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081535#the-role-of-at-1002-tfa-in-paracellular-transport]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com